molecular formula C12H20N4 B2363197 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine CAS No. 1184506-33-9

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine

Cat. No.: B2363197
CAS No.: 1184506-33-9
M. Wt: 220.32
InChI Key: WNLJTZLFYGRZBD-UHFFFAOYSA-N
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Description

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or amidines under acidic or basic conditions.

    Alkylation: The pyrimidine derivative is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl groups at the 2 and 6 positions.

    Formation of the Piperidine Ring: The piperidine ring is formed through the cyclization of appropriate precursors such as 1,5-diaminopentane under acidic or basic conditions.

    Coupling Reaction: Finally, the pyrimidine and piperidine rings are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as halides, amines, or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halides, amines, thiols, under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, neurological disorders, and infectious diseases.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-dimethylpyrimidin-4-yl)-N-ethylpiperidin-4-amine
  • 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-3-amine
  • 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-ol

Uniqueness

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern on the pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-9-8-12(15-10(2)14-9)16-6-4-11(13-3)5-7-16/h8,11,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLJTZLFYGRZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl(methyl)carbamate (3.6 g, 10.169 mmol, 1.0 eq.) was dissolved in MeOH (40 ml) and degassed for 15 min with N2. Pd(OH)2 (800 mg) was then added, and hydrogenation was carried out for 4 hours at room temperature under balloon pressure. After monitoring by TLC, the reaction mixture was filtered over Celite and washed with methanol (100 ml). The filtrate was concentrated under reduced pressure and the crude product was used in the next stage without being purified further. Yield: 95% (2.12 g, 9.636 mmol)
Name
Benzyl 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl(methyl)carbamate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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